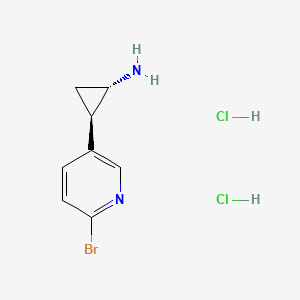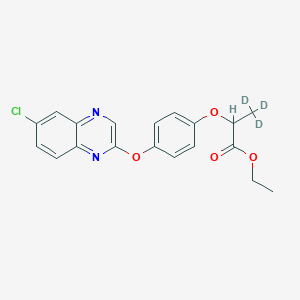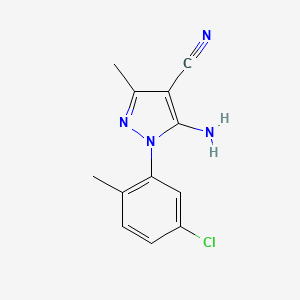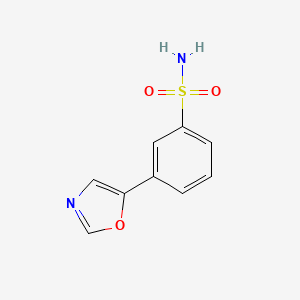
6-Bromo-3-cyano-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
6-Bromo-3-cyano-2-(trifluoromethyl)aniline, also known as 6-Bromo-3-CN-TFA, is a synthetic compound belonging to the family of anilines. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-Bromo-3-CN-TFA has been studied for its application in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is not well understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions. It is also believed that this compound-TFA can act as a nucleophile, attacking the electrophilic sites of the substrate molecules. Additionally, the compound can act as an electrophile, forming covalent bonds with the nucleophilic sites of the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-TFA are not well understood. However, it is believed that the compound can act as a catalyst in organic synthesis reactions and can also act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound-TFA is believed to have antioxidant properties and can act as an inhibitor of enzymes involved in various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA in lab experiments include its high reactivity, its ability to act as a catalyst in organic synthesis reactions, and its ability to act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound-TFA is a relatively inexpensive compound and is widely available.
The limitations of using this compound-TFA in lab experiments include its potential toxicity and its potential to cause skin irritation. Additionally, the compound is highly reactive and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA. These include the development of new methods for synthesizing the compound, the investigation of its potential as an antioxidant, and the exploration of its potential as an inhibitor of enzymes involved in various metabolic pathways. Additionally, further research could be conducted to investigate the compound’s potential as a drug or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted to investigate the compound’s potential for use in medical diagnostics and therapeutics.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is widely used in scientific research due to its unique properties. It is a highly reactive compound and can be used as a catalyst in organic synthesis. This compound-TFA is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used as a reagent in the synthesis of optically active compounds and in the synthesis of polymers.
Eigenschaften
IUPAC Name |
3-amino-4-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-1-4(3-13)6(7(5)14)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBPOEZNDPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)


![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)

